Boc-Ser(Fmoc-Gly)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

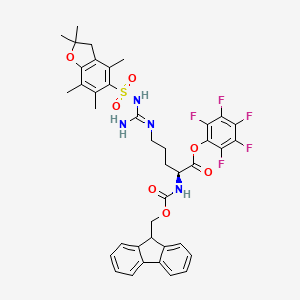

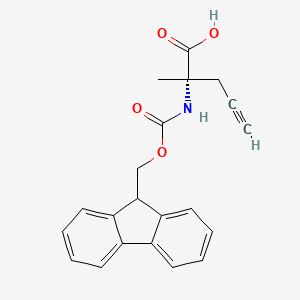

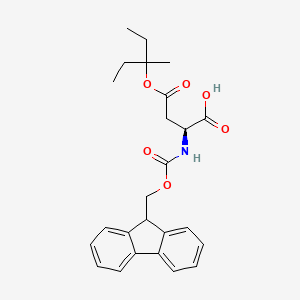

Boc-Ser(Fmoc-Gly)-OH is a chemical compound used in the field of biochemistry and pharmaceutical research. It is a derivative of the amino acid glycine, which is commonly found in proteins and peptides. Boc-Ser(Fmoc-Gly)-OH is used as a building block for the synthesis of peptides and proteins, and it has several applications in scientific research.

Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS)

Boc-Ser(Fmoc-Gly)-OH is often used in the Fmoc/tBu solid-phase peptide synthesis . This method is the preferred choice for synthesizing peptides in both research and industrial settings . The synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .

Drug Development

Peptides are gaining considerable attention as potential drugs . The use of Boc-Ser(Fmoc-Gly)-OH in the synthesis of these molecules can contribute to the development of new therapeutic agents .

Green Chemistry

In the pursuit of greener solvents in solid-phase peptide synthesis (SPPS), Boc-Ser(Fmoc-Gly)-OH can play a significant role . The adoption of green solvents in current synthetic schemes will result in a smaller impact on the environment and human health .

Synthesis of Azidopeptides

Boc-Ser(Fmoc-Gly)-OH can be used in the preparation of azidopeptides . The rise of CuI-catalyzed click chemistry has initiated an increased demand for azido and alkyne derivatives of amino acids as precursors for the synthesis of clicked peptides .

Cost-Effective Peptide Synthesis

The use of Boc-Ser(Fmoc-Gly)-OH in peptide chemistry can help avoid the high costs of azidopeptide syntheses . Detailed synthetic protocols can inspire peptide chemists to prepare these Fmoc azido acids in their laboratories .

Protein Chemistry

Boc-Ser(Fmoc-Gly)-OH can find utility in a variant of Staudinger ligation for the synthesis of peptides and proteins . This can lead to the formation of 1,4-disubstituted 1,2,3-triazoles, which present a motif with structural and electronic characteristics similar to those of the peptide bond .

Mechanism of Action

Target of Action

Boc-Ser(Fmoc-Gly)-OH is a compound used in peptide synthesis . Its primary targets are the amino acid sequences of peptides. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .

Mode of Action

The compound works by participating in the Fmoc/tBu solid-phase synthesis, a widely used method for peptide synthesis . The Fmoc group of the compound is removed under basic conditions, allowing the free amine to react with the carboxyl group of another amino acid or peptide, forming a peptide bond .

Biochemical Pathways

The compound affects the biochemical pathway of peptide synthesis. Specifically, it is involved in the formation of peptide bonds, which are crucial for the structure and function of peptides and proteins . The downstream effects include the creation of peptides with specific sequences, which can then perform various biological functions.

Pharmacokinetics

Instead, its bioavailability is determined by the efficiency of the peptide synthesis process .

Result of Action

The result of the compound’s action is the formation of peptide bonds, leading to the synthesis of peptides with specific sequences . These peptides can then be used in various biological and medical applications, such as drug development and biological research.

Action Environment

The action of Boc-Ser(Fmoc-Gly)-OH is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of peptide bond formation . Additionally, the choice of solvents can also impact the environmental footprint of the synthesis process .

properties

IUPAC Name |

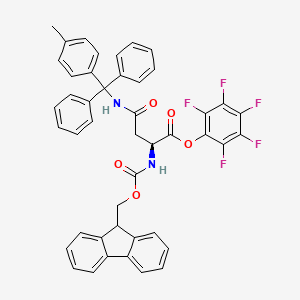

(2S)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O8/c1-25(2,3)35-24(32)27-20(22(29)30)14-33-21(28)12-26-23(31)34-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,26,31)(H,27,32)(H,29,30)/t20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYWURCSQLSKGCY-FQEVSTJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Ser(Fmoc-Gly)-OH | |

Q & A

Q1: What challenges were encountered during the synthesis of Aβ1–42 isopeptide using Boc-Ser(Fmoc-Gly)-OH, and how were they addressed?

A1: The research paper highlights a significant side reaction observed during the synthesis of Aβ1–42 isopeptide using the Boc-Ser(Fmoc-Gly)-OH building block []. This side reaction led to the undesired deletion of Ser26 within the synthesized peptide sequence. Further investigation revealed that the side reaction predominantly occurred during the activation step of the Boc-Ser(Fmoc-Gly)-OH unit and was highly solvent-dependent [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,3,4,5,6-pentafluorophenyl) (2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-4-oxo-3H-chromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B613561.png)